![molecular formula C19H27NO5 B5623330 (2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid](/img/structure/B5623330.png)
(2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules such as (2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid typically involves multi-step organic reactions, starting from simple precursors to gradually build up the desired molecular complexity. Techniques such as condensation reactions, cyclization, and functional group transformations are commonly employed. For example, the synthesis of triorganotin(IV) complexes demonstrates the utilization of organometallic chemistry to introduce specific functional groups into the molecule (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Molecular Structure Analysis
Molecular structure analysis involves the determination of the spatial arrangement of atoms within a molecule and their electronic interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are vital tools for elucidating the structure of complex organic molecules. The detailed molecular structure informs about the molecule’s reactivity, stability, and interaction with other molecules. For instance, studies have revealed polymeric structures in solid-state organometallic complexes, highlighting the importance of molecular geometry in defining the properties of the compound (Baul et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of a molecule are directly influenced by its molecular structure. Reactivity towards different reagents, stability under various conditions, and the ability to participate in specific chemical reactions are critical aspects of chemical properties analysis. The synthesis and rearrangement of spirocyclic compounds, such as those involving dienone-phenol rearrangements, demonstrate the complex reactivity patterns that can be exhibited by these molecules (Glushkov, Rotermel', Odegova, & Shklyaev, 2011).
properties
IUPAC Name |
2-[2-[[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-2-24-17-11-16(21)19(17)7-9-20(10-8-19)12-14-5-3-4-6-15(14)25-13-18(22)23/h3-6,16-17,21H,2,7-13H2,1H3,(H,22,23)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLYGTNKPWCBID-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)CC3=CC=CC=C3OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCN(CC2)CC3=CC=CC=C3OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]methyl]phenoxy]acetic acid |
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